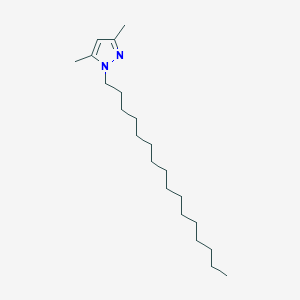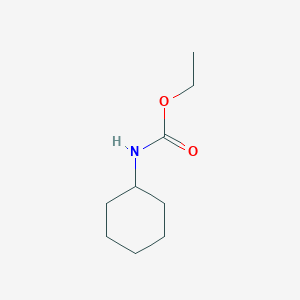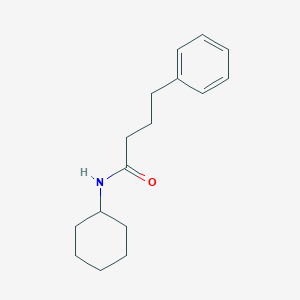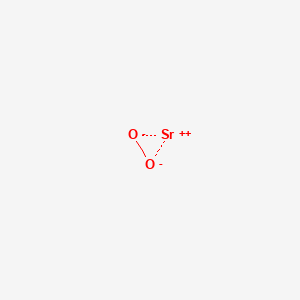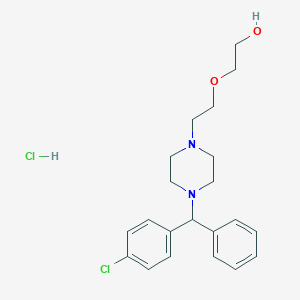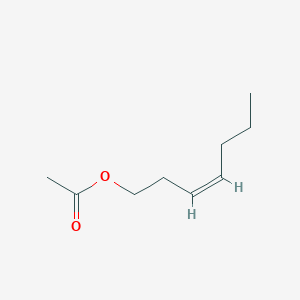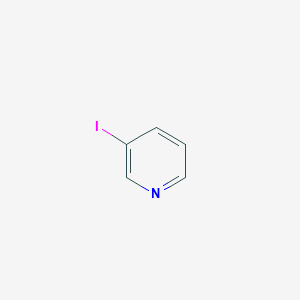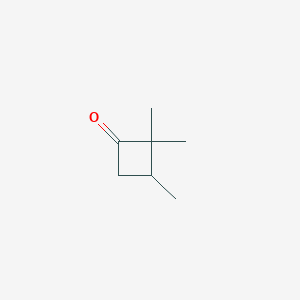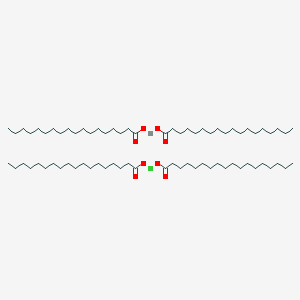
barium(2+);cadmium(2+);octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, barium cadmium salt (4:1:1) typically involves the reaction of octadecanoic acid with barium and cadmium salts. One common method is to dissolve octadecanoic acid in an organic solvent, such as toluene or xylene, and then add barium and cadmium salts under controlled temperature and stirring conditions . The reaction mixture is then heated to facilitate the formation of the desired compound, followed by filtration and purification processes to obtain the final product.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, barium cadmium salt (4:1:1) often involves large-scale reactors where the reactants are mixed and heated under precise conditions. The use of automated systems ensures consistent quality and yield of the compound. The final product is typically obtained through crystallization, filtration, and drying processes .
Chemical Reactions Analysis
Types of Reactions
barium(2+);cadmium(2+);octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium and cadmium oxides along with other by-products.
Reduction: Reduction reactions can convert the compound into its respective metal stearates and free octadecanoic acid.
Substitution: The compound can participate in substitution reactions where the barium or cadmium ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include barium oxide, cadmium oxide, and other metal stearates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
barium(2+);cadmium(2+);octadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of octadecanoic acid, barium cadmium salt (4:1:1) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can bind to specific proteins, altering their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate ion channels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Barium stearate: Similar in structure but lacks cadmium, making it less toxic.
Cadmium stearate: Contains cadmium but lacks barium, resulting in different physical and chemical properties.
Calcium stearate: Another metal stearate with different applications and lower toxicity compared to barium cadmium stearate.
Uniqueness
barium(2+);cadmium(2+);octadecanoate is unique due to its combination of barium and cadmium ions, which imparts specific properties such as higher thermal stability and distinct reactivity patterns. Its dual-metal composition also makes it suitable for specialized applications where both barium and cadmium are required .
Properties
CAS No. |
1191-79-3 |
|---|---|
Molecular Formula |
C72H140BaCdO8 |
Molecular Weight |
1383.6 g/mol |
IUPAC Name |
barium(2+);cadmium(2+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ba.Cd/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h4*2-17H2,1H3,(H,19,20);;/q;;;;2*+2/p-4 |
InChI Key |
RGWMBYHTBXZOTN-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
| 1191-79-3 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


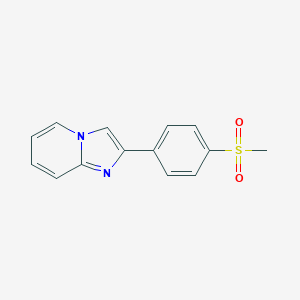

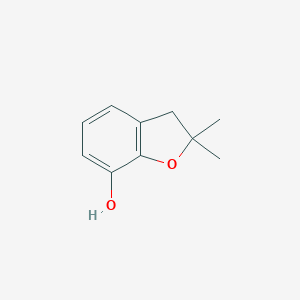
![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
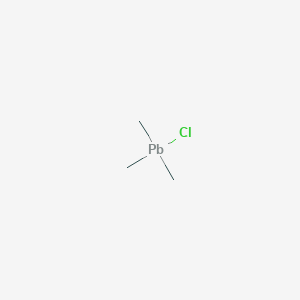
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B74070.png)
